2-(tert-Butoxy)biphenyl is an organic compound characterized by the presence of a tert-butoxy group attached to a biphenyl structure. It is classified as an aromatic ether and falls under the category of organic compounds with potential applications in various fields, including materials science and pharmaceuticals. The compound is notable for its unique structural properties, which contribute to its chemical reactivity and utility in synthesis.
The compound can be synthesized through various chemical reactions, often involving biphenyl derivatives and tert-butyl alcohol or related reagents. Its presence in chemical databases and material safety data sheets indicates its relevance in industrial applications and research.
2-(tert-Butoxy)biphenyl is classified under:
The synthesis of 2-(tert-Butoxy)biphenyl typically involves nucleophilic substitution reactions where a biphenyl derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.
2-(tert-Butoxy)biphenyl possesses a biphenyl backbone with a tert-butoxy group () attached to one of the phenyl rings. Its molecular formula can be represented as .
CC(C)(C)OC1=CC=CC=C1C2=CC=CC=C2
InChI=1S/C13H18O/c1-12(2,3)15-13-10-8-6-4-5-7-9-10/h4-9H,1-3H3
2-(tert-Butoxy)biphenyl can undergo various chemical reactions typical of aromatic compounds, including electrophilic substitution and nucleophilic substitution.
The mechanism of action for 2-(tert-Butoxy)biphenyl primarily involves its interactions with other chemical species through electrophilic or nucleophilic pathways.
2-(tert-Butoxy)biphenyl has several scientific uses:
The compound's unique properties make it a subject of interest for ongoing research into new applications across various scientific disciplines.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1